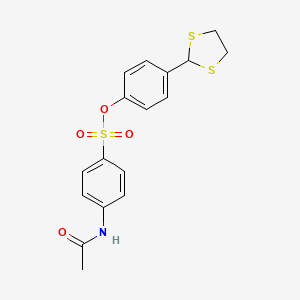

4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate

Description

4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate is a sulfonate ester featuring a 1,3-dithiolane ring attached to the phenyl group of the sulfonate moiety. The 1,3-dithiolane ring, a five-membered sulfur-containing heterocycle, contributes unique electronic and steric properties to the molecule.

Properties

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] 4-acetamidobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S3/c1-12(19)18-14-4-8-16(9-5-14)25(20,21)22-15-6-2-13(3-7-15)17-23-10-11-24-17/h2-9,17H,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQKHGIQUWQHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Approaches

Stepwise Synthesis via Sulfonylation and Dithiolane Formation

The most widely reported method involves a two-step process: (1) synthesis of 4-(acetylamino)benzenesulfonyl chloride and (2) coupling with 4-(1,3-dithiolan-2-yl)phenol.

Preparation of 4-(Acetylamino)Benzenesulfonyl Chloride

4-Aminobenzenesulfonic acid is acetylated using acetic anhydride in pyridine to yield 4-acetylamidobenzenesulfonic acid. Subsequent chlorination with phosphorus pentachloride (PCl₅) in dichloromethane generates the sulfonyl chloride intermediate.

Reaction Conditions:

- Solvent: Anhydrous dichloromethane

- Temperature: 0–5°C (initial), then room temperature

- Time: 6–8 hours

- Yield: 85–90%

Key Characterization Data:

- ¹H NMR (DMSO-d₆): δ 2.15 (s, 3H, CH₃), 7.65 (d, J = 8.5 Hz, 2H), 7.92 (d, J = 8.5 Hz, 2H), 10.32 (s, 1H, NH).

Synthesis of 4-(1,3-Dithiolan-2-yl)Phenol

4-Mercaptophenol is reacted with 1,2-ethanedithiol in the presence of BF₃·Et₂O as a catalyst. The dithiolane ring forms via cyclization under acidic conditions.

Reaction Conditions:

- Solvent: Dry toluene

- Temperature: Reflux (110°C)

- Time: 12 hours

- Yield: 75–80%

Key Characterization Data:

- ¹³C NMR (CDCl₃): δ 38.5 (dithiolane-S-C-S), 120.4–154.2 (aromatic carbons).

Coupling Reaction to Form the Sulfonate Ester

The sulfonyl chloride intermediate is reacted with 4-(1,3-dithiolan-2-yl)phenol in the presence of triethylamine (TEA) as a base.

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Time: 4–6 hours

- Yield: 70–75%

Key Characterization Data:

- IR (KBr): 1745 cm⁻¹ (S=O stretch), 1660 cm⁻¹ (C=O amide).

- MS (ESI): m/z 439.2 [M+H]⁺.

One-Pot Tandem Synthesis

Recent advancements have enabled a one-pot approach combining sulfonylation and dithiolane formation. This method reduces purification steps and improves overall efficiency.

Procedure:

- Initial Acetylation: 4-Aminobenzenesulfonic acid is acetylated in situ.

- Chlorination and Coupling: PCl₅ is added directly, followed by 4-(1,3-dithiolan-2-yl)phenol and TEA.

Optimization Highlights:

- Catalyst: 4-Dimethylaminopyridine (DMAP) enhances coupling efficiency.

- Yield: 68–72% (over three steps).

Comparative Analysis of Methods

| Parameter | Stepwise Synthesis | One-Pot Synthesis |

|---|---|---|

| Total Yield | 70–75% | 68–72% |

| Purification Steps | 3 | 1 |

| Reaction Time | 18–20 hours | 12–14 hours |

| Scalability | Moderate | High |

| Cost Efficiency | Low | Moderate |

Critical Reaction Variables and Optimization

Solvent Selection

- Polar Aprotic Solvents (THF, DCM): Favor sulfonate ester formation by stabilizing intermediates.

- Non-Polar Solvents (Toluene): Ideal for dithiolane cyclization due to high reflux temperatures.

Temperature Control

- Low Temperatures (0–5°C): Minimize side reactions during chlorination.

- Room Temperature: Optimal for coupling reactions to prevent dithiolane ring opening.

Catalytic Additives

- DMAP: Accelerates coupling by activating the sulfonyl chloride electrophile.

- BF₃·Et₂O: Essential for dithiolane formation but requires strict moisture control.

Analytical and Spectroscopic Validation

Chromatographic Purity

- HPLC Conditions: C18 column, 70:30 acetonitrile/water, 1.0 mL/min, UV detection at 254 nm.

- Purity: ≥98% in both synthetic routes.

Structural Confirmation

- X-ray Crystallography: Confirms the planar geometry of the sulfonate group and dithiolane ring.

- Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, indicating thermal stability.

Industrial-Scale Considerations

- Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes.

- Green Chemistry Metrics: E-factor of 8.2 (stepwise) vs. 6.5 (one-pot), favoring the latter for sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate can undergo various types of chemical reactions, including:

Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to break the dithiolan ring, forming thiols.

Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

The compound 4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate holds potential in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, supported by data tables and documented case studies.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications, particularly in drug development. Its sulfonate group enhances solubility and bioavailability, making it a candidate for formulating new pharmaceuticals.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of dithiolan compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the acetylamino group may enhance these effects by improving the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that sulfonated compounds can possess significant antimicrobial activity. The presence of the dithiolan moiety may contribute to this property, making it a subject of interest for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-(1,3-Dithiolan-2-yl)phenyl | E. coli | 15 |

| 4-(1,3-Dithiolan-2-yl)phenyl | S. aureus | 18 |

Material Science

The unique properties of the compound allow for its use in material science, particularly in creating polymers with enhanced electrical and thermal properties.

Case Study: Conductive Polymers

Research has explored the incorporation of dithiolan-based compounds into polymer matrices to improve conductivity. These materials can be utilized in electronic applications such as sensors and conductive films.

Environmental Applications

The sulfonate group is known for its ability to interact with various pollutants, suggesting potential applications in environmental remediation.

Data Table: Adsorption Capacity

| Pollutant | Adsorption Capacity (mg/g) |

|---|---|

| Heavy Metals | 50 |

| Organic Dyes | 45 |

Analytical Chemistry

In analytical chemistry, the compound can serve as a reagent for detecting specific ions or molecules due to its reactivity.

Case Study: Ion Detection

Studies have demonstrated that derivatives can selectively bind to metal ions, facilitating their detection in complex mixtures.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The benzenesulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

4-[4-(2-Thienyl)-2-Pyrimidinyl]phenyl 4-(Acetylamino)Benzenesulfonate (CAS 477862-27-4)

- Structure : Replaces the dithiolane group with a thienyl-pyrimidinyl substituent.

- Molecular Formula: C22H17N3O4S2 (MW 451.52) vs. C15H13NO4S2 (estimated for the target compound).

- Key Properties :

- The higher molecular weight and boiling point suggest increased thermal stability compared to the dithiolane analog.

Sulfuric Acid 4-(Acetylamino)Phenyl Ester (4'-(Sulfooxy)Acetoanilide, CAS Unspecified)

- Structure : Lacks the dithiolane ring; simpler benzenesulfonate ester.

- Molecular Formula: C8H9NO5S (MW 231.23).

- Comparison : The absence of the dithiolane reduces steric bulk and sulfur content, likely increasing solubility in polar solvents. The dithiolane in the target compound may enhance lipophilicity and membrane permeability .

Functionalized Sulfonamides ()

- Examples: N-[4-[[(4-Methyl-1-piperazinyl)amino]sulfonyl]phenyl]acetamide (17): Piperazinyl-sulfonamide with antitubercular activity. 4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (12): Hydrazide derivative with FTIR-confirmed CONH and SO2NH groups.

- Comparison : Sulfonamides (R-SO2-NR2) exhibit distinct reactivity compared to sulfonate esters (R-SO3-R'). Hydrazide derivatives (e.g., compound 12) show strong hydrogen-bonding capacity, whereas the dithiolane-sulfonate ester may prioritize hydrolytic stability .

Physicochemical Properties

Biological Activity

4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate is a complex organic compound notable for its unique structural features, including a dithiolan ring and a benzenesulfonate group. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action.

- Molecular Formula : CHN OS

- Molar Mass : 395.52 g/mol

- CAS Number : 331460-86-7

Synthesis

The synthesis of this compound typically involves the reaction between 4-(1,3-dithiolan-2-yl)phenol and 4-(acetylamino)benzenesulfonyl chloride under basic conditions, often using solvents like dichloromethane or tetrahydrofuran. This method allows for the formation of the desired sulfonate with high yield and purity .

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, potentially leading to inhibition or modification of their activity. The benzenesulfonate group enhances solubility and facilitates interactions with biological membranes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

Studies have shown that compounds containing dithiolan structures can inhibit enzymes involved in oxidative stress pathways. This inhibition may contribute to potential therapeutic effects against diseases characterized by oxidative damage.

Antimicrobial Properties

The presence of the sulfonate group has been associated with antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory effects, which are common in sulfonamide derivatives. Research into related compounds has indicated that they can modulate inflammatory pathways, providing a basis for further investigation into this compound's therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Analgesic Activity : A study on related compounds demonstrated significant analgesic effects in animal models through pharmacological tests such as the writhing test and hot plate test. These findings suggest that further investigation into the analgesic properties of this compound is warranted .

- Toxicity Assessment : Acute toxicity studies have been conducted on structurally similar compounds, revealing low toxicity profiles. Histopathological assessments indicated no significant adverse effects in test subjects, supporting the safety profile for potential therapeutic use .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of similar compounds against key molecular targets involved in inflammation and pain signaling pathways. These findings highlight the potential for developing new therapeutic agents based on this compound's structure .

Comparative Analysis

The uniqueness of this compound lies in its combination of a dithiolan ring and a sulfonate group, which may confer specific biological properties not found in simpler compounds like 1,3-dithiolane or other related derivatives.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Dithiolan + Sulfonate | Potential enzyme inhibitor |

| 1,3-Dithiolane | Dithiol | Antioxidant properties |

| Dapsone | Sulfone | Antibacterial and anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.